Benzyltrimethylammonium bromide

Catalog No.
S568464
CAS No.
5350-41-4
M.F
C10H16BrN
M. Wt
230.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyltrimethylammonium bromide

CAS Number

5350-41-4

Product Name

Benzyltrimethylammonium bromide

IUPAC Name

benzyl(trimethyl)azanium;bromide

Molecular Formula

C10H16BrN

Molecular Weight

230.14 g/mol

InChI

InChI=1S/C10H16N.BrH/c1-11(2,3)9-10-7-5-4-6-8-10;/h4-8H,9H2,1-3H3;1H/q+1;/p-1

InChI Key

UUZYBYIOAZTMGC-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Br-]

Synonyms

benzyltrimethylammonium, benzyltrimethylammonium acetate, benzyltrimethylammonium bromide, benzyltrimethylammonium butanoate, benzyltrimethylammonium carbonate (2:1), benzyltrimethylammonium chloride, benzyltrimethylammonium formate, benzyltrimethylammonium heptanoate, benzyltrimethylammonium hexafluorophosphate (1-), benzyltrimethylammonium hexanoate, benzyltrimethylammonium hydroxide, benzyltrimethylammonium iodide, benzyltrimethylammonium methoxide, benzyltrimethylammonium nonanoate, benzyltrimethylammonium octanoate, benzyltrimethylammonium pentanoate, benzyltrimethylammonium propanoate

Canonical SMILES

C[N+](C)(C)CC1=CC=CC=C1.[Br-]

Organic Synthesis:

  • Oxidizing agent: BTMAB can act as an oxidizing agent for converting monosubstituted benzylamines into corresponding aldimines in the presence of dimethyl sulfoxide (DMSO) []. This reaction is particularly useful for introducing an imine functional group into organic molecules, which plays a crucial role in various areas of chemistry, including drug discovery and material science.
  • Benzylating reagent: BTMAB can also function as a benzylating reagent in the presence of a nickel catalyst for the benzylation of aryl amide C-H bonds []. This method offers an alternative approach for introducing a benzyl group into aromatic compounds, expanding the toolbox available for organic chemists to modify and functionalize molecules.

Analytical Chemistry:

  • Liquid-liquid extraction: BTMAB finds use in liquid-liquid extraction for separating lead from water samples []. This technique allows researchers to concentrate and isolate lead ions for further analysis, facilitating the detection and quantification of this heavy metal in environmental and other samples.
  • Interaction with biological membranes: BTMAB can interact with the phospholipid bilayers of biological membranes, affecting their structure and function []. This research area explores the potential use of BTMAB as a probe to study membrane dynamics and interactions with various biomolecules, providing insights into cellular processes.

Benzyltrimethylammonium bromide is a quaternary ammonium salt with the chemical formula C10H16NBr\text{C}_{10}\text{H}_{16}\text{N}\cdot \text{Br} and a molecular weight of approximately 230.145 g/mol. It appears as a white to almost white crystalline powder and is highly soluble in water . This compound is commonly used in various

The mechanism of action of BTAB depends on the specific application. Here are two examples:

  • Micelle Formation

    In aqueous solutions, BTAB molecules can aggregate to form micelles. The hydrophobic benzyl groups orient towards the micelle core, while the hydrophilic charged head groups interact with the water molecules. These micelles can solubilize hydrophobic molecules in water, making them useful in various applications like drug delivery and biocatalysis.

  • Antimicrobial Activity

    BTAB exhibits antimicrobial activity against certain bacteria and fungi. The proposed mechanism involves the interaction of the cationic BTAB molecules with the negatively charged cell membranes of microorganisms, leading to disruption and leakage of cellular contents [].

, including:

  • Formation of Ylides: It can react with strong bases to form benzyl ylides, which are useful intermediates in organic synthesis .
  • Phase Transfer Catalysis: In this role, it enhances the reactivity of nucleophiles in reactions involving organic substrates, such as alkyl halides and carbonyl compounds .
  • Halogenation Reactions: The compound can undergo halogenation, particularly when reacted with bromine in solvents like dichloromethane, leading to the formation of other derivatives .

Research indicates that benzyltrimethylammonium bromide exhibits antimicrobial properties, making it effective against various bacterial strains. Its quaternary ammonium structure contributes to its ability to disrupt microbial cell membranes, which is a common mechanism for many disinfectants and antiseptics . Additionally, it has been investigated for its potential in drug delivery systems due to its ability to enhance the solubility of poorly soluble drugs.

Benzyltrimethylammonium bromide can be synthesized through several methods:

  • Direct Quaternization: This method involves reacting benzyl bromide with trimethylamine in a solvent, typically under reflux conditions. The reaction proceeds as follows:
    C6H5CH2Br+N(CH3)3C10H16N+Br\text{C}_6\text{H}_5\text{CH}_2\text{Br}+\text{N}(\text{CH}_3)_3\rightarrow \text{C}_{10}\text{H}_{16}\text{N}^+\cdot \text{Br}^-
  • Salt Metathesis: Benzyltrimethylammonium chloride can be converted to benzyltrimethylammonium bromide by treating it with sodium bromide, resulting in the exchange of chloride for bromide ions .

Benzyltrimethylammonium bromide has various applications across different fields:

  • Chemical Synthesis: It is widely used as a phase transfer catalyst in organic syntheses, facilitating reactions that require the transfer of ions between immiscible phases.
  • Antimicrobial Agent: Its antibacterial properties make it suitable for use in disinfectants and antiseptic formulations.
  • Drug Delivery: The compound is explored for enhancing the bioavailability of pharmaceutical compounds by improving their solubility and absorption characteristics .

Benzyltrimethylammonium bromide belongs to a class of compounds known as quaternary ammonium salts. Here are some similar compounds:

Compound NameChemical FormulaUnique Features
Benzyltrimethylammonium chlorideC₁₀H₁₆N · ClMore stable than bromide; used in similar applications.
Tetrabutylammonium bromideC₁₆H₃₄N · BrLarger alkyl groups; often used in organic synthesis.
Cetyltrimethylammonium bromideC₁₈H₃₉N · BrCommonly used as a surfactant and antimicrobial agent.

Uniqueness of Benzyltrimethylammonium Bromide

Benzyltrimethylammonium bromide is unique due to its balance between hydrophobic (benzyl group) and hydrophilic (quaternary ammonium) characteristics, making it particularly effective in phase transfer catalysis. Its specific combination of properties allows it to enhance reaction rates more effectively than many other quaternary ammonium salts.

Related CAS

14800-24-9 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (11.63%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5350-41-4

Dates

Modify: 2023-08-15

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